molecular formula C17H17F3O3 B5008982 1-[2-(4-ethoxyphenoxy)ethoxy]-3-(trifluoromethyl)benzene

1-[2-(4-ethoxyphenoxy)ethoxy]-3-(trifluoromethyl)benzene

Cat. No.: B5008982
M. Wt: 326.31 g/mol
InChI Key: RPYKDBDSQJZSET-UHFFFAOYSA-N
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Description

The compound “1-[2-(4-ethoxyphenoxy)ethoxy]-3-(trifluoromethyl)benzene” is a type of ether, which is a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups . They have the general formula R–O–R’, where R and R’ represent the alkyl or aryl groups .


Synthesis Analysis

Ethers can be formed in several ways. One of the most common methods is the dehydration of alcohols, a process in which water is removed from a single reactant . Another common method of ether synthesis is the Williamson ether synthesis, which involves the reaction of a metal alkoxide (from an alcohol) with a primary alkyl halide .


Molecular Structure Analysis

The molecular structure of ethers involves an oxygen atom connected to two alkyl or aryl groups . The specific structure of “this compound” would involve specific arrangements of these groups, but I’m unable to provide a detailed structure without additional information.


Chemical Reactions Analysis

Ethers are relatively unreactive, but they can undergo a few types of reactions. They can be cleaved by heat and a strong acid to form alcohols and alkyl halides . They can also undergo oxidation reactions to produce hydroperoxides and dialkyl peroxides .

Mechanism of Action

The mechanism of action for a chemical compound describes how it interacts and interferes with a biological system . Without specific context or additional information, it’s difficult to determine the mechanism of action for “1-[2-(4-ethoxyphenoxy)ethoxy]-3-(trifluoromethyl)benzene”.

Safety and Hazards

The safety and hazards associated with a compound depend on factors like its reactivity, toxicity, flammability, and potential for bioaccumulation . Specific safety data would be found in the compound’s Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

1-ethoxy-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3O3/c1-2-21-14-6-8-15(9-7-14)22-10-11-23-16-5-3-4-13(12-16)17(18,19)20/h3-9,12H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYKDBDSQJZSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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